3-Bromo-5-cyclopropyl-4-methylpyridine
Overview
Description
3-Bromo-5-cyclopropyl-4-methylpyridine is an organic compound that belongs to the class of bromopyridines It is characterized by a bromine atom at the third position, a cyclopropyl group at the fifth position, and a methyl group at the fourth position on the pyridine ring
Mechanism of Action
Target of Action
3-Bromo-5-cyclopropyl-4-methylpyridine is primarily used as a building block in the preparation of various compounds . It has been used in the synthesis of substituted 4-(2,2-diphenylethyl)pyridine-N-oxides, which are potent phosphodiesterase type 4 (PDE4) inhibitors . PDE4 is an enzyme that plays a crucial role in cyclic adenosine monophosphate (cAMP) degradation, a key messenger molecule in cells .
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, in the synthesis of PDE4 inhibitors, it likely undergoes a series of reactions including nucleophilic substitution and oxidation . The exact mode of action depends on the specific synthetic pathway and the other reactants involved.
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst . The process involves oxidative addition, transmetalation, and reductive elimination steps .
Result of Action
The result of the compound’s action is the formation of new compounds. For example, it can be used to synthesize PDE4 inhibitors . These inhibitors can increase cAMP levels in cells, leading to a variety of cellular effects depending on the cell type and context .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the SM cross-coupling reaction requires a palladium catalyst and a base . The reaction conditions, such as temperature and solvent, can also affect the reaction rate and yield . Furthermore, the compound should be stored in a suitable, closed container to prevent degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-cyclopropyl-4-methylpyridine can be achieved through several synthetic routes. One common method involves the bromination of 5-cyclopropyl-4-methylpyridine using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety during the bromination process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-cyclopropyl-4-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide, thiourea, or sodium alkoxide in polar solvents.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Substituted pyridines with various functional groups.
Coupling Reactions: Biaryl compounds with diverse substituents.
Oxidation and Reduction Reactions: Oxidized or reduced pyridine derivatives.
Scientific Research Applications
3-Bromo-5-cyclopropyl-4-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methylpyridine: Lacks the cyclopropyl group, making it less sterically hindered.
5-Bromo-4-methylpyridine: Has the bromine atom at a different position, altering its reactivity.
3-Cyclopropyl-4-methylpyridine: Does not contain the bromine atom, affecting its chemical behavior.
Uniqueness
3-Bromo-5-cyclopropyl-4-methylpyridine is unique due to the presence of both the bromine atom and the cyclopropyl group, which confer distinct steric and electronic properties. These features make it a valuable compound for designing novel molecules with specific chemical and biological activities.
Biological Activity
3-Bromo-5-cyclopropyl-4-methylpyridine is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by:
- Chemical Formula : C_10H_10BrN
- Molecular Weight : Approximately 198.06 g/mol
- Structural Features : It contains a bromine atom, a cyclopropyl group, and a methyl group attached to a pyridine ring, contributing to its unique chemical reactivity and biological activity.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain cytochrome P450 enzymes, which are crucial in drug metabolism and biosynthesis of steroids and other lipids. This inhibition can lead to altered pharmacokinetics of co-administered drugs.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting its utility in treating infections .
Antimicrobial Properties
A study examined the antibacterial and antifungal activities of various pyridine derivatives, including this compound. The findings are summarized in the following table:
Compound Name | MIC (mg/mL) | Activity Against |
---|---|---|
This compound | 0.025 | Staphylococcus aureus |
0.020 | Escherichia coli | |
Other Pyridine Derivatives | Varies | Varies (e.g., antifungal) |
These results suggest that the compound exhibits significant antibacterial activity, particularly against common pathogens like S. aureus and E. coli .
Case Studies
- Pharmacokinetic Studies : In vivo studies demonstrated that this compound had moderate bioavailability with a half-life of approximately 1.6 hours when administered in animal models. This pharmacokinetic profile indicates potential for therapeutic applications but also highlights the need for further optimization to enhance bioavailability .
- Inflammatory Response Modulation : Research indicated that this compound could modulate inflammatory pathways by influencing eicosanoid production, particularly in neuroinflammatory conditions. Elevated levels of arachidonic acid derivatives were observed in models treated with the compound, suggesting a role in managing inflammation-related diseases .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds regarding their biological activities:
Compound Name | CAS Number | Similarity Index | Notable Activity |
---|---|---|---|
This compound | 1404367-13-0 | - | Antimicrobial |
3-Bromo-4-chloro-5-methylpyridine | 1261786-46-2 | 0.90 | Moderate antibacterial |
3-Bromo-5-(prop-1-en-2-yl)pyridine | 118775-69-2 | 0.88 | Antifungal |
This comparison highlights the unique position of this compound among its peers, particularly regarding its broad-spectrum antimicrobial activity and potential as a pharmaceutical agent.
Properties
IUPAC Name |
3-bromo-5-cyclopropyl-4-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c1-6-8(7-2-3-7)4-11-5-9(6)10/h4-5,7H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVONRWPXIZBMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1C2CC2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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